
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a cyclohexa-1,3,5-triene ring, which is further substituted with a carboxylic acid group. The compound is notable for its isotopic labeling with carbon-13 at positions 1, 3, 4, 5, and 6, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide is reacted with a suitable precursor under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing catalysts to enhance the efficiency and yield of the reaction. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched precursors, which are incorporated into the final product during the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can lead to a variety of substituted cyclohexa-1,3,5-triene derivatives .
Wissenschaftliche Forschungsanwendungen
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound in studies involving trifluoromethylation and isotopic labeling.
Biology: Employed in NMR spectroscopy to study biological molecules and their interactions.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical and pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Another trifluoromethylated compound with different structural features.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: A similar compound with a cyclohexane ring instead of a cyclohexa-1,3,5-triene ring.
Uniqueness
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C8H5F3O2 |
|---|---|
Molekulargewicht |
196.08 g/mol |
IUPAC-Name |
4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1+1,3+1,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
SWKPKONEIZGROQ-FJYIEFNNSA-N |
Isomerische SMILES |
C1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)[13C](=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
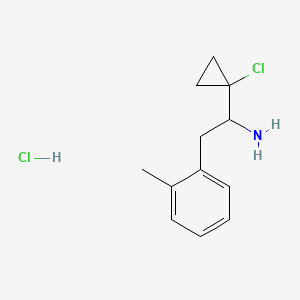

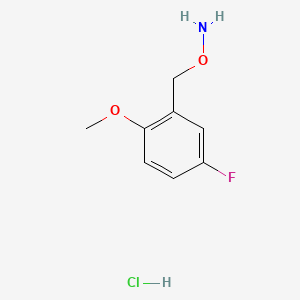
![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
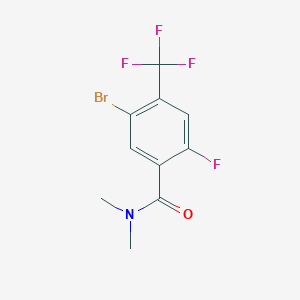
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
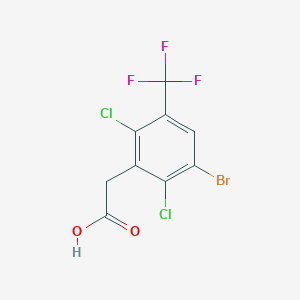
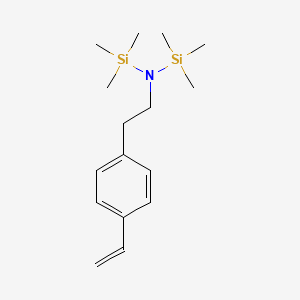
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)

![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)
